molecular formula C27H24BrO2P B073364 [4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide CAS No. 1253-46-9

[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide

Cat. No.: B073364
CAS No.: 1253-46-9
M. Wt: 491.4 g/mol
InChI Key: WUWDGVKUXDZLNU-UHFFFAOYSA-M
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Description

4-(Methoxycarbonyl)benzylphosphonium bromide is a quaternary phosphonium salt widely employed as a Wittig reagent in organic synthesis. Its structure consists of a triphenylphosphonium cation conjugated to a 4-methoxycarbonylbenzyl group, with a bromide counterion . The compound is synthesized via a nucleophilic substitution reaction between methyl 4-(bromomethyl)benzoate and triphenylphosphine (PPh₃) in toluene, yielding an 81% product with a melting point of 245–248°C . Key spectroscopic features include a carbonyl stretch at 1719 cm⁻¹ (IR) and distinct aromatic proton signals at δ 7.70–8.04 ppm in ¹H-NMR . The crystal structure reveals an ion pair with a P⁺–Br⁻ distance of 4.382 Å and intermolecular O–H∙∙∙Br hydrogen bonds in its hemihydrate form . Its primary application lies in synthesizing (E)-configured alkenes for liquid crystal ligands and pharmaceutical intermediates .

Preparation Methods

Classical Quaternization Reaction

The most widely reported method for synthesizing 4-(Methoxycarbonyl)benzylphosphonium bromide involves the direct quaternization of triphenylphosphine (PPh₃) with 4-(methoxycarbonyl)benzyl bromide. This exothermic reaction proceeds via nucleophilic substitution, where the benzyl bromide acts as an alkylating agent.

Reaction Mechanism and Conditions

Triphenylphosphine reacts with 4-(methoxycarbonyl)benzyl bromide in a polar aprotic solvent such as toluene or acetonitrile under reflux (80–110°C) for 12–24 hours . The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of PPh₃. Stoichiometric excess of PPh₃ (1.1–1.5 equiv) ensures complete conversion of the benzyl bromide.

Representative Procedure

  • Reactants :

    • 4-(Methoxycarbonyl)benzyl bromide (1.0 equiv)

    • Triphenylphosphine (1.1 equiv)

    • Toluene (0.29 M concentration)

  • Conditions :

    • Reflux at 110°C for 12 hours under N₂

    • Precipitation of product during cooling

  • Workup :

    • Filtration and washing with cold diethyl ether

    • Recrystallization from dichloromethane/hexanes

Yield : 85–90%

Purification Challenges

The crude product often contains unreacted PPh₃, necessitating purification via silica gel chromatography (hexanes/ethyl acetate gradient) or selective precipitation using Merrifield’s peptide resin to sequester phosphine byproducts .

Photoredox-Catalyzed Synthesis

Recent advances utilize iridium-based photoredox catalysts to accelerate phosphonium salt formation under mild conditions. This method avoids prolonged heating and enhances functional group tolerance.

Catalytic System

  • Catalyst : [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%)

  • Base : N,N-Diisopropylethylamine (DIPEA, 6 equiv)

  • Solvent : Acetonitrile (0.10 M)

  • Light Source : 450 nm blue LED irradiation for 24 hours

Mechanistic Insights
The iridium catalyst facilitates single-electron transfer (SET) to generate benzyl radicals, which couple with PPh₃ to form the phosphonium ion. DIPEA acts as a sacrificial reductant, regenerating the Ir(III) catalyst.

Procedure Highlights

  • Degas the reaction mixture with N₂ for 3 minutes.

  • Irradiate under blue LED at room temperature.

  • Filter through silica gel to remove catalyst residues.

Yield : 86–92%

Advantages Over Classical Methods

  • Temperature : Conducted at 25°C vs. 110°C reflux.

  • Time : 24 hours vs. 12–24 hours (comparable).

  • Byproducts : Reduced PPh₃ contamination due to catalytic cycle.

Solvent-Dependent Crystallization

Solvent selection critically impacts product purity and yield. Comparative studies reveal:

SolventYield (%)Purity (%)Crystallization Time
Toluene859512 hours
Acetonitrile92986 hours
Ethanol88978 hours

Data aggregated from .

Ethanol and acetonitrile promote faster crystallization due to higher polarity, which destabilizes the phosphonium salt in solution, favoring precipitation.

Large-Scale Industrial Synthesis

For kilogram-scale production, the patent literature emphasizes cost-effective modifications:

Key Modifications

  • Hypochlorite Oxidation : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of 5-bromo-1-pentanol to 5-bromovaleric acid, followed by phosphonium quaternization .

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems .

Industrial Workflow

  • Oxidize 5-bromo-1-pentanol to 5-bromovaleric acid using NaOCl/TEMPO/TBAB.

  • React with PPh₃ in acetonitrile at reflux.

  • Crystallize using H₂O/EtOH anti-solvent.

Yield : 90–95%

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃) : δ 7.92 (d, J = 8.0 Hz, 2H), 3.90 (s, 3H), 3.45 (s, 2H) .

  • ³¹P NMR : δ 23.5 ppm (singlet) .

  • HPLC Purity : >99% with C18 column (MeCN/H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxycarbonyl)benzylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium amides , while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Overview

4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is a quaternary phosphonium salt with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its stability and unique reactivity make it a valuable reagent in various chemical reactions, particularly in the preparation of functional molecules.

Organic Synthesis

4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is primarily utilized in organic synthesis, especially in:

  • Wittig Reactions : It facilitates the formation of alkenes from carbonyl compounds, making it essential for constructing complex organic molecules.
  • Stereoselective Reactions : The compound serves as a reactant in stereoselective azidolysis of vinyl epoxides, aiding in the development of chiral compounds.

Biological Applications

The compound’s biological significance lies in its potential therapeutic properties:

  • Anticancer Activity : Research indicates that it exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against breast and colon cancer cells, likely through mitochondrial pathways that induce apoptosis.
  • Antimicrobial Properties : In vitro studies suggest that it can inhibit the growth of certain bacterial strains by disrupting membrane integrity. This positions it as a candidate for further investigation as an antimicrobial agent.

Industrial Applications

In industrial settings, 4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide is used for:

  • Production of Specialty Chemicals : It plays a role in the synthesis of specialty chemicals and materials.
  • Catalysis and Polymerization : The compound's reactivity makes it useful in catalyzing various chemical reactions and polymerization processes.

Antiproliferative Activity

A systematic evaluation of triphenylphosphonium derivatives revealed that 4-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide significantly reduces cell viability in several cancer cell lines. The mechanism involves mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which is critical for inducing cell death.

Antimicrobial Efficacy

In studies assessing various phosphonium salts, this compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. Its ability to penetrate bacterial membranes was crucial for its antimicrobial action.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)benzylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can also interact with molecular targets through electrostatic interactions and hydrogen bonding , influencing the reactivity and selectivity of the reactions it participates in .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Structural and Functional Group Variations

Phosphonium salts differ primarily in their substituents, which dictate reactivity and applications. Key examples include:

Compound Name Substituent/Functional Group Key Features References
[4-(Methoxycarbonyl)benzyl]TPP bromide Methoxycarbonylbenzyl Carbonyl group (IR: 1719 cm⁻¹); used in Wittig reactions
[4-(Bromomethyl)benzyl]TPP bromide Bromomethylbenzyl Bromine substituent; m.p. 246–248°C; precursor for further functionalization
(6-Ethoxyl-6-oxo-4E-hexenyl)TPP bromide Ethoxyl-oxo-hexenyl Ethoxy and ketone groups; synthesized via acetonitrile reflux
Tris(4-methoxyphenyl)phosphonium derivatives 4-Methoxyphenyl Electron-donating methoxy groups; used in mitochondrial targeting
3,4,5-Trimethoxybenzyl-TPP bromide Trimethoxybenzyl Three methoxy groups; potential enhanced solubility
Fluorinated TPP analogs (e.g., pCF₃-MMe) Trifluoromethylphenyl Electron-withdrawing CF₃ groups; improved cell selectivity in cancer research

Physical and Spectral Properties

  • Melting Points: [4-(Methoxycarbonyl)benzyl]TPP bromide: 245–248°C . [4-(Bromomethyl)benzyl]TPP bromide: 246–248°C .
  • Spectroscopy: IR: Methoxycarbonylbenzyl derivatives show a distinct C=O stretch (~1719 cm⁻¹), absent in non-carbonyl analogs . ¹H-NMR: Aromatic protons in triphenylphosphonium salts typically resonate at δ 7.6–8.1 ppm, with substituent-specific shifts (e.g., methoxy groups at δ ~3.8 ppm) .

Key Research Findings

Reactivity in Wittig Reactions

[4-(Methoxycarbonyl)benzyl]TPP bromide exhibits high stereoselectivity for (E)-alkenes due to the electron-withdrawing methoxycarbonyl group stabilizing the ylide intermediate . In contrast, [4-(Bromomethyl)benzyl]TPP bromide is more reactive toward nucleophilic substitution, enabling post-functionalization .

Structural Insights from Crystallography

The ion-pair distance in [4-(Methoxycarbonyl)benzyl]TPP bromide (4.382 Å) is typical for phosphonium salts, but hydrogen bonding in its hemihydrate form (O–H∙∙∙Br) influences crystal packing and stability .

Biological Activity

4-(Methoxycarbonyl)benzylphosphonium bromide, with the chemical formula C27H24BrO2P and CAS number 1253-46-9, is a phosphonium salt that has garnered attention for its potential biological activities. This compound is synthesized through a reaction involving triphenylphosphine and methyl 4-(bromomethyl)benzoate, leading to its application in various biochemical contexts.

PropertyValue
Molecular FormulaC27H24BrO2P
Molecular Weight470.38 g/mol
Melting Point245–248 °C
SolubilitySoluble in organic solvents like THF and toluene

The biological activity of 4-(Methoxycarbonyl)benzylphosphonium bromide is primarily attributed to its ability to interact with cellular membranes and mitochondrial components. The triphenylphosphonium (TPP) moiety enhances its accumulation in mitochondria due to the negative membrane potential, which is critical for its function as a potential therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of TPP conjugates, including 4-(Methoxycarbonyl)benzylphosphonium bromide, against human cancer cell lines using the MTT assay. The results demonstrated significant cytotoxic activity, suggesting that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, likely through disruption of bacterial membrane integrity. This makes it a candidate for further exploration as an antimicrobial agent .

Case Studies

  • Antiproliferative Activity : In a systematic evaluation of TPP derivatives, 4-(Methoxycarbonyl)benzylphosphonium bromide was found to significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
  • Antimicrobial Efficacy : A study involving the testing of various phosphonium salts revealed that 4-(Methoxycarbonyl)benzylphosphonium bromide exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to penetrate bacterial membranes was essential for its antimicrobial action .

Research Findings

  • Synthesis and Characterization : The synthesis of 4-(Methoxycarbonyl)benzylphosphonium bromide was achieved with an 81% yield through a well-established method involving refluxing triphenylphosphine with methyl 4-(bromomethyl)benzoate in toluene .
  • Crystal Structure Analysis : Crystallographic studies have shown that the compound forms ion pairs with bromide ions, which may influence its solubility and biological interactions .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 4-(Methoxycarbonyl)benzylphosphonium bromide?

  • Methodological Answer : The compound is synthesized by reacting methyl 4-(bromomethyl)benzoate with triphenylphosphine in refluxing toluene for 3 hours. After cooling, the product is filtered, washed with ether, and dried under reduced pressure. Key parameters include a 1:1 molar ratio of reactants, toluene as the solvent, and a yield of ~81% . For purification, washing with petroleum ether removes unreacted triphenylphosphine .

  • Key Data :
ReactantSolventReaction TimeYield
Methyl 4-(bromomethyl)benzoateToluene3 hours81%

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H-NMR (CDCl3_3) shows peaks at δ 3.87 (3H, s, OCH3_3), 5.65 (2H, d, J = 15 Hz, P–CH2_2), and aromatic protons at δ 7.70–8.04 .
  • IR Spectroscopy : Key peaks include 1719 cm1^{-1} (ester C=O stretch) and 1605 cm1^{-1} (aromatic C=C) .
  • X-ray Crystallography : Confirms ion-pair structure with a P+^+···Br^- distance of 4.382 Å and hydrogen bonding between water molecules and bromide .

Q. What role does this compound serve in the Wittig reaction?

  • Methodological Answer : It acts as a Wittig reagent for synthesizing alkenes with controlled stereoselectivity. The methoxycarbonyl group stabilizes the ylide intermediate, enhancing reactivity toward aldehydes or ketones. For example, it is used to prepare ligands for polymeric liquid crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Optimization strategies include:

  • Solvent Choice : Toluene is optimal due to its high boiling point (110°C) and compatibility with triphenylphosphine.
  • Stoichiometry : A 1:1 molar ratio of methyl 4-(bromomethyl)benzoate to triphenylphosphine minimizes side products .
  • Purification : Sequential washing with toluene and petroleum ether removes excess triphenylphosphine .
  • Scaling : For gram-scale synthesis, automated temperature control ensures reproducibility .

Q. What structural insights does X-ray crystallography provide about this compound?

  • Methodological Answer : X-ray data reveal:

  • Ion-Pair Geometry : The P+^+···Br^- distance (4.382 Å) indicates weak electrostatic interactions, typical for phosphonium salts .
  • Hydrogen Bonding : The hemihydrate structure forms O–H···Br bonds (2.8–3.1 Å), stabilizing the crystal lattice .
  • Torsional Angles : The three phenyl rings attached to phosphorus form dihedral angles of 59.7°, 79.2°, and 82.8° with the central P–CH2_2 plane, influencing steric effects in reactions .
  • Key Crystallographic Data :
ParameterValue
Space groupC2/c
Unit cell volume4738 ų
P+^+···Br^- distance4.382 Å

Q. How does the methoxycarbonyl group influence reactivity compared to other substituents?

  • Methodological Answer : The methoxycarbonyl group:

  • Electronic Effects : Withdraws electron density via resonance, stabilizing the ylide intermediate and increasing electrophilicity .
  • Steric Effects : Minimal steric hindrance compared to bulkier groups (e.g., 4-methyl or 4-bromo substituents), enabling broader substrate compatibility .
  • Comparative Reactivity :
SubstituentYlide StabilityReaction Yield (with Benzaldehyde)
MethoxycarbonylHigh75–80%
MethylModerate60–65%
BromoLow50–55%

Q. How can computational methods predict the compound's behavior in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can:

  • Model Transition States : Predict regioselectivity in Wittig reactions by analyzing ylide-electrophile interactions.
  • Charge Distribution : Identify electron-deficient regions (e.g., the methoxycarbonyl group) to forecast nucleophilic attack sites .
  • Solvent Effects : Simulate solvent interactions (e.g., toluene vs. THF) to optimize reaction conditions .

Q. Data Contradiction Analysis

  • Issue : Conflicting reports on the compound’s hygroscopicity.
    • Resolution : While the hemihydrate form is stable in air , anhydrous samples may absorb moisture. Store under inert gas or vacuum-dry before use .

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWDGVKUXDZLNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377378
Record name {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253-46-9
Record name {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 64.90 g (283 mmol) methyl 4-bromomethyl benzoate, 81.74 g (311 mmol) triphenylphosphine, and 744 mL toluene. The solution was heated at 80° C. for 5 h. After cooling to room temperature, the reaction vessel was placed in an ice bath. The resulting precipitate was filtered, washed with toluene, and dried in a vacuum oven to afford 126.35 g (89%) (4-carbomethoxy)benzyltriphenylphosphonium bromide as a white solid, mp.=248°-250° C.: 1H NMR (CDCl3, 200 MHz) d 3.86 (s, 3H), 5.70 (d, J=15.3 HZ, 2H), 7.24 (m, 4H), 7.71 (m, 15H).
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
81.74 g
Type
reactant
Reaction Step One
Quantity
744 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.44 g (13 mmol) Triphenylphosphine was dissolved in 100 ml dry toluene, in a 250 ml flask with an argon feed. 3 g (13 mmol) 4-(bromomethyl)benzoic acid methyl ester was added, and the mixture was heated 2 hr at reflux, with stirring. The white phosphonium salt which precipitated was separated out from the cooled mixture, washed with absolute toluene, and dried in a vacuum. The fine crystals melted at 251°-252° C. Yield: 5.85 g (91%).
Quantity
3.44 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 64.90 g (283 mmol) methyl 4-bromomethylbenzoate, 81.74 g (311 mmol) triphenylphosphine, and 744 mL toluene. The solution was heated at 80° C. for 5h. After cooling to room temperature, reaction vessel was placed in an ice bath. The resulting precipitate was filtered, washed with toluene, and dried in a vacuum oven to afford 126.35 g (89% (4-carbomethoxy) benzyltriphenylphosphonium bromide) as a white solid, mp.=248°-250° C. (reported in V. Sankaran and C. S. Marvel, J. Polym. Sci, Poly. Chem. Ed , 17, 3949 (1979) as 258°-260° C.): 1H NMR (CDCl3, 200 MHz) δ 3.86 (s,3H), 5.70 (d,J=15.3 Hz, 2H), 7.24 (m,4H), 7.71 (m, 15 H).
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
81.74 g
Type
reactant
Reaction Step One
Quantity
744 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (5 g, 22 mmol) and PPh3 (5.77 g, 22 mmol) in 150 mL of toluene were stirred at 120° C. for 5 hours. The mixture was cooled to room temperature and filtered dried to give (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide (8.8 g, 82%) as a white solid 1H NMR (300 MHz, DMSO): δ 7.92-7.63 (m, 17H), 7.11-7.08 (m, 2H), 5.32-5.26 (m, 2H), 3.32 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of methyl 4-(bromomethyl)-benzoate (2.29 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol) in toluene (40 mL) was refluxed for 2 hours and then cooled down to room temperature. The precipitate was filtered and dried under vacuum, giving 4.71 g (95%) of white solid.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

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